molecular formula C14H14N2O2 B12912382 6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one CAS No. 25844-51-3

6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12912382
CAS No.: 25844-51-3
M. Wt: 242.27 g/mol
InChI Key: SWDMUCYEVINBAC-UHFFFAOYSA-N
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Description

6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one is a high-purity chemical reagent designed for pharmaceutical research and development. This fused heterocyclic compound features a furo[2,3-d]pyrimidine core structure, which is a privileged scaffold in medicinal chemistry due to its structural similarity to purine bases . Compounds within this class have demonstrated significant potential across multiple therapeutic areas, including as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 research and as investigational agents targeting SARS-CoV-2 proteases . The furo[2,3-d]pyrimidine core allows for diverse molecular interactions with biological targets, serving as a key pharmacophore in drug discovery . The dihydrofuropyrimidine structure is particularly valued for its ability to disrupt intermolecular π-π stacking interactions, potentially enhancing solubility and bioavailability compared to purely aromatic analogs . This compound is supplied as a stable solid and should be stored under ambient temperatures in a tightly sealed container protected from moisture. This product is intended for research purposes only in laboratory settings and is not certified for diagnostic, therapeutic, or human use. Researchers should conduct appropriate safety assessments before handling.

Properties

CAS No.

25844-51-3

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

6,6-dimethyl-5-phenyl-3,5-dihydrofuro[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C14H14N2O2/c1-14(2)11(9-6-4-3-5-7-9)10-12(17)15-8-16-13(10)18-14/h3-8,11H,1-2H3,(H,15,16,17)

InChI Key

SWDMUCYEVINBAC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C2=C(O1)N=CNC2=O)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(4-methyl-6-oxo-2-phenyl-1,6-dihydro-5-pyrimidinyl)propanoic acid with 2-methylpropanoic acid, followed by successive reactions of chlorination, amination, and heterocyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro or tetrahydro compounds.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds, including 6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one, exhibit significant anticancer properties. These compounds can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and survival. For example, studies have shown that modifications on the pyrimidine ring can enhance potency against cancer cells by interacting with key regulatory proteins involved in cell proliferation and apoptosis .

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular replication. Inhibitors of DHFR are valuable in cancer therapy as they can prevent the proliferation of rapidly dividing cells . The structure of this compound allows for effective binding to the active site of DHFR, thereby blocking its function.

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step reactions that create the furo-pyrimidine core. Variations in substituents on the phenyl ring or modifications to the pyrimidine structure can lead to compounds with enhanced biological activity. This adaptability makes it a valuable scaffold for drug development .

Study on Antiviral Properties

A notable study explored the antiviral potential of derivatives related to this compound against HIV. The research demonstrated that certain modifications could improve efficacy against HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), showcasing the compound's versatility in targeting viral mechanisms .

Investigation into Anti-inflammatory Effects

Another significant application is its anti-inflammatory potential. Compounds derived from this scaffold have been tested for their ability to modulate inflammatory pathways in various models. Results indicated that these compounds could reduce pro-inflammatory cytokine production and inhibit inflammatory cell migration .

Comparative Analysis of Related Compounds

Compound NameStructureTargetActivity
6-Methyl-5-(4-chlorophenyl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-oneStructureDHFRModerate
5-(2-methoxyphenyl)-6-(1-naphthyl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-oneStructureVEGFRHigh
7-(4-fluorophenyl)-5-(phenyl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-oneStructureEGFRHigh

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the biological context in which the compound is used. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations: Furo vs. Thieno Analogues

The substitution of the furan oxygen atom with sulfur yields thieno[2,3-d]pyrimidin-4(3H)-one derivatives, a common structural variation. Key differences include:

  • Synthetic Routes: Thieno derivatives often employ aza-Wittig reactions (e.g., coupling iminophosphoranes with isocyanates) , while furo analogues may utilize palladium-catalyzed cross-coupling reactions under microwave conditions .

Table 1 : Core Structure Comparison

Compound Type Core Ring System Key Substituents Synthetic Method
Target Compound Furo[2,3-d]pyrimidinone 5-phenyl, 6,6-dimethyl Pd-catalyzed coupling
Thieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidinone Varied (e.g., triazole, aryl) Aza-Wittig reaction

Physicochemical and Spectral Properties

  • Melting Points: Furopyrimidinones (e.g., compound 15 in ) exhibit higher melting points (~260°C) compared to thieno derivatives (e.g., compound 6c at 75% yield with mp 192°C) .
  • Spectral Data: ¹H NMR: The target compound’s dihydrofuran protons resonate as a multiplet (δ 4.15–4.43) , while thieno derivatives show characteristic thiophene protons at δ 6.8–7.5 . MS: Furo derivatives (e.g., 15) display [M+H]⁺ peaks at m/z 290, whereas triazole-substituted thieno analogues (e.g., 6a–d) show higher molecular ions (e.g., m/z 350–400) .

Biological Activity

6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound involves several steps:

  • Starting Materials : Common precursors include barbituric acid derivatives and substituted phenyl groups.
  • Reaction Conditions : The synthesis typically employs nucleophilic substitution reactions in polar aprotic solvents like DMF or DMSO under controlled temperatures.
  • Yield and Purity : The final products are usually characterized by high yields and purity levels exceeding 95% as determined by HPLC or GC analysis.

Anticancer Properties

Recent studies have indicated that derivatives of furo[2,3-d]pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Case Study : A study evaluated the activity of several furo[2,3-d]pyrimidine derivatives against chronic lymphocytic leukemia (CLL) cell lines. Compounds demonstrated IC50 values ranging from 0.17 to 2.69 µM, indicating potent anticancer activity .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
  • ROS Generation : Increased reactive oxygen species (ROS) levels have been observed upon treatment with this compound, leading to oxidative stress in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

ModificationEffect on Activity
Methyl substitution at N-1Reduced binding affinity (K_i > 40 μM)
Varying para-substituents on phenyl ringMaintained potency across various substitutions
Alterations in the pyrimidine coreSignificant impact on potency and selectivity for specific targets

Pharmacological Applications

Given its promising biological activity, this compound is being explored for potential applications in:

  • Cancer Therapy : As a lead compound for developing new anticancer agents targeting specific pathways involved in tumor growth.
  • Epigenetic Modulation : The compound shows potential as an inhibitor of bromodomain-containing proteins involved in transcriptional regulation .

Q & A

Advanced Research Question

  • Anti-Cancer Activity : Adding electron-withdrawing groups (e.g., chloro) to the phenyl ring enhances cytotoxicity in breast cancer models, as seen in furo[2,3-d]pyrimidine-based chalcones .
  • Solubility and Bioavailability : Methyl groups at C6 improve lipophilicity, but polar substituents (e.g., hydroxy) on thieno[2,3-d]pyrimidinones increase aqueous solubility .
  • Enzyme Inhibition : Substituents at C2 (e.g., triazole rings) influence tyrosinase binding by altering steric and electronic interactions .

What in vitro and in vivo models are appropriate for evaluating this compound’s therapeutic potential?

Advanced Research Question

  • In Vitro : Use murine B16 melanoma cells for melanogenesis inhibition studies or MCF-7 cells for anti-breast cancer activity .
  • In Vivo : Rodent models of inflammation (e.g., carrageenan-induced paw edema) validate mPGES-1 inhibition . Ensure pharmacokinetic profiling (e.g., plasma stability, metabolite identification) to address bioavailability challenges .

How can regioselectivity challenges in cyclization steps be addressed during synthesis?

Advanced Research Question
Regioselective formation of the furo-pyrimidine ring can be achieved by:

  • Microwave-Assisted Synthesis : Reduces side reactions in cyclocondensation steps for pyrido[2,3-d]pyrimidinones .
  • Catalytic Control : Use p-toluenesulfonic acid (PTSA) in ethanol to direct cyclization toward the desired dihydrofuro product .

What are the thermal and photochemical stability profiles of this compound?

Advanced Research Question
Thermogravimetric analysis (TGA) of analogous thieno[2,3-d]pyrimidinones shows decomposition above 250°C, suggesting stability under standard storage . Photodegradation studies under UV-Vis light (λ = 254–365 nm) can identify susceptibility to isomerization or ring-opening, guiding formulation strategies .

How does this compound interact with serum proteins, and what are the implications for drug delivery?

Advanced Research Question
Binding affinity to bovine serum albumin (BSA) can be assessed via fluorescence quenching assays. For example, polyphenol derivatives with similar fused rings show moderate BSA binding (Ka ≈ 10⁴ M⁻¹), suggesting potential for prolonged circulation .

What are the synthetic routes to metal complexes of this compound, and how do they alter bioactivity?

Advanced Research Question
React the compound with transition metals (e.g., Cu(II), Zn(II)) in ethanol under reflux to form complexes. For example, 3-amino-2-sulfanyl-thieno[2,3-d]pyrimidin-4(3H)-one complexes exhibit enhanced antioxidant activity compared to the parent ligand .

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